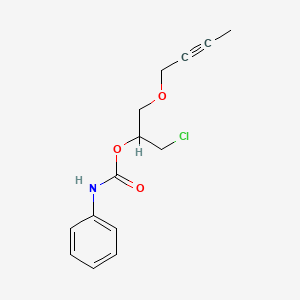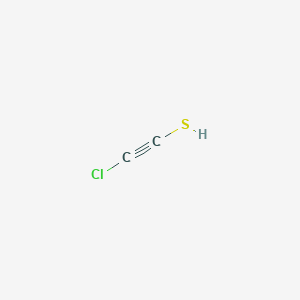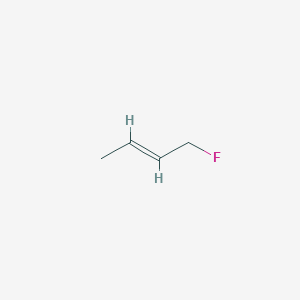
1-Fluoro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-butene is an organic compound with the molecular formula C₄H₇F. It is a fluorinated derivative of butene, characterized by the presence of a fluorine atom attached to the second carbon of the butene chain. This compound exists in different isomeric forms, including (E)-1-Fluoro-2-butene and (Z)-1-Fluoro-2-butene, which differ in the spatial arrangement of their atoms around the double bond.
Métodos De Preparación
1-Fluoro-2-butene can be synthesized through various methods. One common synthetic route involves the fluorination of butene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction typically occurs under controlled conditions to ensure the selective addition of the fluorine atom to the desired position on the butene molecule. Industrial production methods may involve the use of catalysts to enhance the efficiency and selectivity of the fluorination process.
Análisis De Reacciones Químicas
1-Fluoro-2-butene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into other fluorinated hydrocarbons. Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce fluorinated alkanes.
Aplicaciones Científicas De Investigación
1-Fluoro-2-butene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: Researchers study the interactions of this compound with biological molecules to understand its potential effects on living organisms. This includes investigating its role as a potential inhibitor or activator of specific enzymes.
Medicine: The compound’s fluorinated nature makes it a candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-butene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical outcomes. For example, the fluorine atom may enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
1-Fluoro-2-butene can be compared with other fluorinated butenes, such as:
2-Fluoro-1-butene: This isomer has the fluorine atom attached to the first carbon of the butene chain, resulting in different chemical and physical properties.
Hexafluoro-2-butene: A highly fluorinated derivative with multiple industrial uses, including as a refrigerant and foam-blowing agent.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct reactivity and applications compared to its isomers and other fluorinated compounds.
Propiedades
Fórmula molecular |
C4H7F |
|---|---|
Peso molecular |
74.10 g/mol |
Nombre IUPAC |
(E)-1-fluorobut-2-ene |
InChI |
InChI=1S/C4H7F/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ |
Clave InChI |
JYZFTXWDXGDNJZ-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CF |
SMILES canónico |
CC=CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


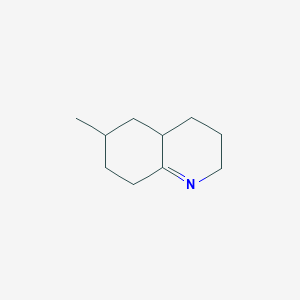


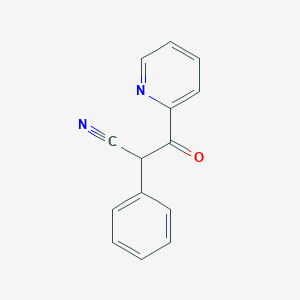
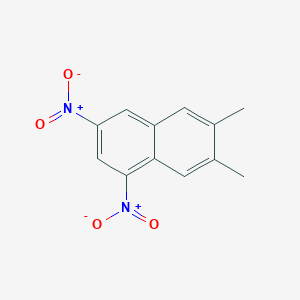
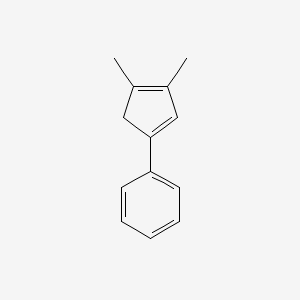
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
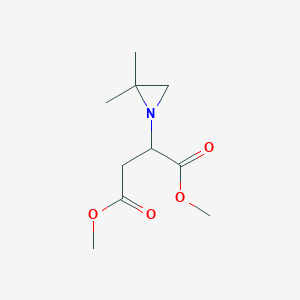
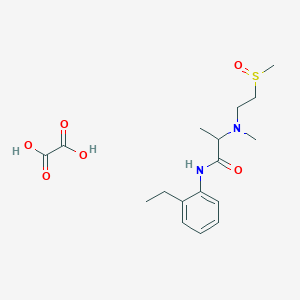
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
